molecular formula C9H14N2 B1458567 2-Azaspiro[4.4]nonane-4-carbonitrile CAS No. 1936317-74-6

2-Azaspiro[4.4]nonane-4-carbonitrile

Cat. No.: B1458567
CAS No.: 1936317-74-6
M. Wt: 150.22 g/mol
InChI Key: NLIMQMCSGKRBRB-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-4-carbonitrile is a chemical compound with a molecular weight of 125.21 . It is a liquid at room temperature . The compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of similar substances like 2-azaspiro[4.4]nonane derivatives can be carried out using the (3+2) cycloaddition reaction of N-benzyl azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The molecular structure of this compound includes 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the (3+2) cycloaddition reaction of N-benzyl azomethine ylide with the corresponding unsaturated compounds .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 125.21 .

Scientific Research Applications

Synthesis Methods

  • Novel Synthesis Approaches : Innovative methods for synthesizing derivatives of 2-Azaspiro[4.4]nonane-4-carbonitrile have been developed. For example, Gravestock and McKenzie (2002) reported the synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, highlighting a spirocyclization reaction method (Gravestock & McKenzie, 2002). Similarly, Huynh et al. (2017) demonstrated a one-pot synthesis approach for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, which emphasizes the efficiency and simplicity of the procedure (Huynh, Nguyen, & Nishino, 2017).

Application in Synthesis of Bioactive Compounds

  • Bioactive Compound Production : This compound has potential in the production of biologically active compounds. Ogurtsov and Rakitin (2020) have developed a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, indicating its promise for producing important biologically active substances (Ogurtsov & Rakitin, 2020).

Development of Anticonvulsant Agents

  • Anticonvulsant Property Exploration : Significant research has been conducted into the anticonvulsant properties of derivatives of 2-Azaspiro[4.4]nonane. Kamiński et al. (2008) described the synthesis and pharmacological properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, with specific focus on their anticonvulsant properties (Kamiński, Obniska, & Dybała, 2008). In a similar vein, Farrar et al. (1993) continued structure-activity studies on the anticonvulsant activity of analogs of this compound, demonstrating its potential in this area (Farrar et al., 1993).

Properties

IUPAC Name

2-azaspiro[4.4]nonane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIMQMCSGKRBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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